
(1R,2R)-2-(5-Phenyl-1H-imidazol-1-yl)cyclohexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-2-(5-Phenyl-1H-imidazol-1-yl)cyclohexan-1-amine is a chiral compound with a unique structure that includes a cyclohexane ring substituted with an imidazole group and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(5-Phenyl-1H-imidazol-1-yl)cyclohexan-1-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde.
Cyclohexane Ring Formation: The cyclohexane ring can be introduced via a Diels-Alder reaction between a diene and a dienophile.
Coupling Reactions: The final step involves coupling the imidazole ring with the cyclohexane ring, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve yield and reduce reaction times, as well as employing green chemistry principles to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R)-2-(5-Phenyl-1H-imidazol-1-yl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to an imidazoline ring.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Imidazoline derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-2-(5-Phenyl-1H-imidazol-1-yl)cyclohexan-1-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is investigated for its potential use in the development of new catalysts and polymers.
Wirkmechanismus
The mechanism of action of (1R,2R)-2-(5-Phenyl-1H-imidazol-1-yl)cyclohexan-1-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The phenyl group can engage in π-π interactions with aromatic amino acids in proteins, influencing receptor binding and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,2S)-2-(5-Phenyl-1H-imidazol-1-yl)cyclohexan-1-amine
- (1S,2R)-2-(5-Phenyl-1H-imidazol-1-yl)cyclohexan-1-amine
- (1S,2S)-2-(5-Phenyl-1H-imidazol-1-yl)cyclohexan-1-amine
Uniqueness
(1R,2R)-2-(5-Phenyl-1H-imidazol-1-yl)cyclohexan-1-amine is unique due to its specific stereochemistry, which can significantly influence its biological activity and chemical reactivity. The (1R,2R) configuration may offer distinct advantages in terms of binding affinity and selectivity compared to its stereoisomers.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
| 873112-31-3 | |
Molekularformel |
C15H19N3 |
Molekulargewicht |
241.33 g/mol |
IUPAC-Name |
(1R,2R)-2-(5-phenylimidazol-1-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C15H19N3/c16-13-8-4-5-9-14(13)18-11-17-10-15(18)12-6-2-1-3-7-12/h1-3,6-7,10-11,13-14H,4-5,8-9,16H2/t13-,14-/m1/s1 |
InChI-Schlüssel |
BMBVRMLBEDEYAU-ZIAGYGMSSA-N |
Isomerische SMILES |
C1CC[C@H]([C@@H](C1)N)N2C=NC=C2C3=CC=CC=C3 |
Kanonische SMILES |
C1CCC(C(C1)N)N2C=NC=C2C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)pyridine-3-carboxamide](/img/structure/B12934255.png)
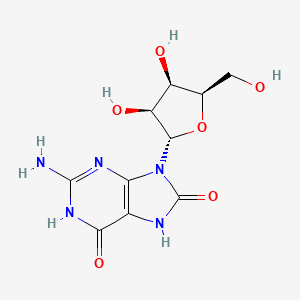
![Rel-(3R,4S)-4-(4-methoxyphenyl)-2-oxo-1-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B12934274.png)
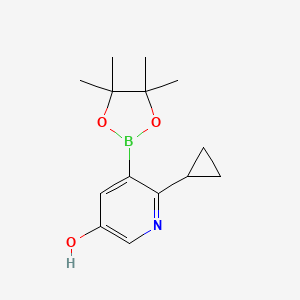
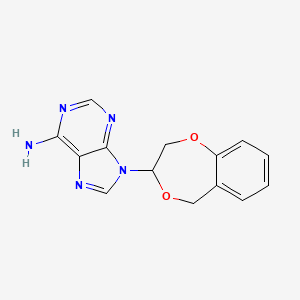
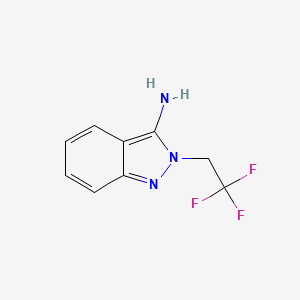

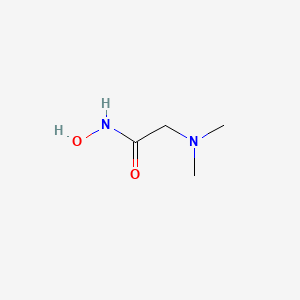
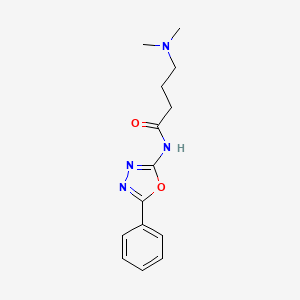
![2-(tert-Butoxycarbonyl)-6-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12934316.png)

![Acetamide, N-[2-[2-(1H-imidazol-2-yl)phenyl]-1H-benzimidazol-5-yl]-](/img/structure/B12934329.png)
